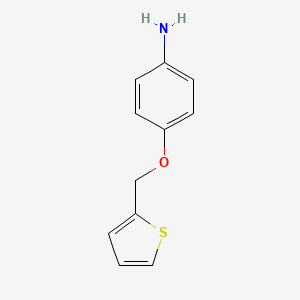

4-(2-Thienylmethoxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(2-Thienylmethoxy)aniline is a chemical entity that can be inferred to have potential applications in various fields such as organic materials synthesis and pharmacology. Although the provided papers do not directly discuss 4-(2-Thienylmethoxy)aniline, they do provide insights into the synthesis, molecular structure, and chemical properties of related aniline derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of aniline derivatives often involves multi-step reactions, starting from nitro compounds followed by reduction and functionalization. For instance, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline was achieved by high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether, yielding a product with a 72.0% overall yield . This suggests that similar methods could potentially be applied to synthesize 4-(2-Thienylmethoxy)aniline, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aniline derivatives is characterized by the presence of an aniline moiety and various substituents that can influence the compound's properties. For example, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl resulted in cyclometalated diironhexacarbonyl isomers and a triironnonacarbonyl cluster with an imidoyl ligand . These findings highlight the reactivity of the aniline moiety and its ability to form complex structures with metals, which could be relevant for the structural analysis of 4-(2-Thienylmethoxy)aniline.

Chemical Reactions Analysis

Aniline derivatives can undergo various chemical reactions, including cyclometalation, as seen in the reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl . Additionally, the antiproliferative activity of certain 4-anilino-quinoline derivatives was evaluated, indicating that the aniline moiety can be part of biologically active compounds . These studies suggest that 4-(2-Thienylmethoxy)aniline could also participate in similar reactions, potentially leading to products with interesting biological or catalytic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. For instance, dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit demonstrated the ability to self-assemble into spherical nano-aggregates, indicating a propensity for organized structures in the solid state . This implies that 4-(2-Thienylmethoxy)aniline could exhibit similar self-assembly behavior, depending on its molecular structure and the nature of its substituents.

科学的研究の応用

-

Electrochemical Oxidation of Aniline Derivatives

- Application : 4-(2-Thienylmethoxy)aniline can be used in the study of electrochemical oxidation of aniline derivatives. This process is an essential alternative to conventional chemical transformation, providing critical routes for synthesizing and modifying a wide range of chemically useful molecules, including pharmaceuticals and agrochemicals .

- Method : The oxidation mechanism of aniline derivatives is either directly oxidized at different electrode surfaces or indirectly oxidized by a reversible redox molecule, in which the reactive form was generated in situ .

- Results : The anodic oxidation of 2,4-dinitroaniline produced 2,2′,4,4′-tetranitroazobenzene in a 38% and 31% yield when a 3:5 water:acetonitrile and 1:3 water:DMF solvent mixtures were used, respectively .

- Catalysis by Cyclometalated Ruthenium Complexes

- Application : 4-(2-Thienylmethoxy)aniline can be used in the methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes .

- Method : This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base). Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .

- Synthesis of Aniline-Based Triarylmethanes

- Application : 4-(2-Thienylmethoxy)aniline can be used in the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .

- Method : This process uses Brönsted acidic ionic liquid as a powerful catalyst, namely [bsmim] [NTf 2 ] .

特性

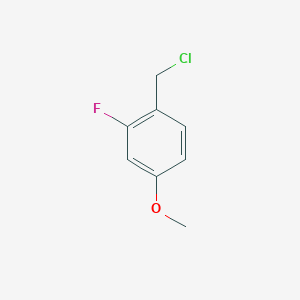

IUPAC Name |

4-(thiophen-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGDKAKXCLDPAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)COC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622516 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Thienylmethoxy)aniline | |

CAS RN |

179246-28-7 |

Source

|

| Record name | 4-[(Thiophen-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1343796.png)

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)